![molecular formula C18H18N2O3S2 B2557385 N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide CAS No. 2034616-07-2](/img/structure/B2557385.png)
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide
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Overview
Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide, also known as THPTA, is a synthetic compound that has been widely used in scientific research. It is a highly versatile molecule that has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide is not fully understood, but it is believed to act as a bidentate ligand, coordinating with metal ions to facilitate catalytic reactions. It has also been shown to have a stabilizing effect on enzymes, possibly through its ability to form hydrogen bonds with the enzyme active site.
Biochemical and Physiological Effects:
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide has been found to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory properties, and the ability to inhibit the growth of certain cancer cells. It has also been shown to have a protective effect on neurons, possibly through its ability to scavenge free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide is its versatility, as it can be used in a wide range of scientific research applications. It is also relatively easy to synthesize and has a long shelf life. However, one limitation is that it can be expensive to purchase, which may limit its use in some labs.
Future Directions
There are many potential future directions for research involving N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide, including exploring its use as a therapeutic agent for various diseases, developing new catalytic reactions using N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide as a ligand, and investigating its potential as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide and its effects on various biochemical and physiological processes.
Synthesis Methods
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide can be synthesized using a variety of methods, but one of the most commonly used is the reaction of 2-phenylthiazole-4-carboxylic acid with thiophene-3-carboxaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-(2-hydroxyethoxy)ethylamine to yield N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide.
Scientific Research Applications
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide has been used in a wide range of scientific research applications, including as a ligand for metal-catalyzed cross-coupling reactions, a catalyst for organic reactions, and a reagent for peptide synthesis. It has also been used as a stabilizer for enzymes and as a fluorescent probe for imaging biological systems.
properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c21-7-8-23-16(14-6-9-24-11-14)10-19-17(22)15-12-25-18(20-15)13-4-2-1-3-5-13/h1-6,9,11-12,16,21H,7-8,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIJWIXDNNHEJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CSC=C3)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide |
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